molecular formula C21H25N5O3 B10994401 1-(furan-2-ylmethyl)-5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]pyrrolidine-3-carboxamide

1-(furan-2-ylmethyl)-5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]pyrrolidine-3-carboxamide

Cat. No.: B10994401
M. Wt: 395.5 g/mol
InChI Key: AGKSUTSDAOVPCL-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]pyrrolidine-3-carboxamide is a complex organic compound that features a furan ring, a pyrrolidine ring, and a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the alkylation of furan with a suitable alkyl halide under basic conditions.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Triazolopyridine Moiety: This step involves the formation of the triazolopyridine ring system, which can be achieved through a cyclization reaction of a suitable precursor.

    Coupling Reactions: The final step involves coupling the furan-2-ylmethyl intermediate with the pyrrolidine and triazolopyridine moieties under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The triazolopyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted triazolopyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, 1-(furan-2-ylmethyl)-5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]pyrrolidine-3-carboxamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]pyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and triazolopyridine moiety can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-ylmethyl)-5-oxo-N-[5-(pyridin-3-yl)pentyl]pyrrolidine-3-carboxamide: Lacks the triazole ring, which may affect its binding properties and biological activity.

    1-(Furan-2-ylmethyl)-5-oxo-N-[5-(triazol-3-yl)pentyl]pyrrolidine-3-carboxamide: Contains a different triazole isomer, which may influence its chemical reactivity and biological interactions.

Uniqueness

1-(Furan-2-ylmethyl)-5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]pyrrolidine-3-carboxamide is unique due to the presence of the [1,2,4]triazolo[4,3-a]pyridine ring system, which can confer distinct binding properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H25N5O3/c27-20-13-16(14-25(20)15-17-7-6-12-29-17)21(28)22-10-4-1-2-8-18-23-24-19-9-3-5-11-26(18)19/h3,5-7,9,11-12,16H,1-2,4,8,10,13-15H2,(H,22,28)

InChI Key

AGKSUTSDAOVPCL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NCCCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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